molecular formula C11H18O2 B3380150 Spiro[4.5]decane-2-carboxylic acid CAS No. 18244-50-3

Spiro[4.5]decane-2-carboxylic acid

Cat. No.: B3380150
CAS No.: 18244-50-3
M. Wt: 182.26 g/mol
InChI Key: NTGFSUIRCGHSQM-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-2-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings share a single carbon atom. This compound is known for its stability and resistance to metabolic alterations, making it a valuable subject in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-2-carboxylic acid typically involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction starting from 4-methoxycyclohexan-1-one . Another approach involves the bridgehead substitution of a methoxyl group by a methyl group followed by oxidative cleavage of tricyclo[5.2.2.01,5]undecane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, focusing on optimizing reaction conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophilic Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of spiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a cyclic analogue of valproic acid, it is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly gamma-aminobutyric acid (GABA). This modulation helps in stabilizing neuronal activity and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]decane-2-carboxylic acid is unique due to its specific spiro structure, which provides stability and resistance to metabolic changes. This stability makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

spiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-10(13)9-4-7-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFSUIRCGHSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541009
Record name Spiro[4.5]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18244-50-3
Record name Spiro[4.5]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[4.5]decane-2-carboxylic acid
Reactant of Route 2
Spiro[4.5]decane-2-carboxylic acid
Reactant of Route 3
Spiro[4.5]decane-2-carboxylic acid
Reactant of Route 4
Spiro[4.5]decane-2-carboxylic acid
Reactant of Route 5
Spiro[4.5]decane-2-carboxylic acid
Reactant of Route 6
Spiro[4.5]decane-2-carboxylic acid

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